molecular formula C15H15N B15377001 5,6-dimethyl-6H-phenanthridine CAS No. 6637-31-6

5,6-dimethyl-6H-phenanthridine

Cat. No.: B15377001
CAS No.: 6637-31-6
M. Wt: 209.29 g/mol
InChI Key: LUUQWJODACKTPR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-6H-phenanthridine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the phenanthridine class of N-heterocycles, a scaffold recognized as a crucial synthetic motif in numerous biologically active compounds . This structural class is associated with a broad spectrum of properties, including antimicrobial, antifungal, and notably, antiproliferative activities . Phenanthridine derivatives are extensively investigated for their potential as anticancer agents. Research on analogous structures has demonstrated that these compounds can exhibit potent cytotoxicity against various human cancer cell lines . The core phenanthridine structure is a common feature in several natural alkaloids and synthetic molecules known for their antitumor potential . The mechanism of action for this class of compounds is an active area of study, with some derivatives shown to function by inhibiting crucial enzymes or disrupting essential cellular processes in cancer cells. Related research suggests that certain phenanthridine and pyrrole-fused analogues can interact with biological targets like tubulin, a key structural protein, leading to the disruption of microtubule dynamics, cell cycle arrest, and the induction of apoptosis . Note on Compound Identity: The specific derivative "this compound" is less directly reported in the immediate literature compared to its structural relative, 5,6-dimethylphenanthridine, for which crystal structure data is available . This product is presented for researchers interested in exploring the structure-activity relationships and therapeutic potential of this under-investigated phenanthridine variant. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6637-31-6

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

5,6-dimethyl-6H-phenanthridine

InChI

InChI=1S/C15H15N/c1-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16(11)2/h3-11H,1-2H3

InChI Key

LUUQWJODACKTPR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=CC=CC=C3N1C

Origin of Product

United States

Chemical Transformations and Derivatization of 5,6 Dimethyl 6h Phenanthridine Analogues

Functionalization of the Phenanthridine (B189435) Nitrogen Atom

The nitrogen atom at position 5 in the phenanthridine ring is a key site for functionalization, influencing the electronic properties and reactivity of the entire heterocyclic system. One common transformation is the N-acylation of the corresponding 5,6-dihydrophenanthridine (B3050675) precursor. For instance, in the synthesis of 5,6-dihydrophenanthridines via palladium-catalyzed intramolecular dehydrogenative coupling, an acetyl group is often present on the nitrogen atom. nih.gov This acetyl group can be subsequently removed using acidic conditions, such as sulfuric acid in methanol, to yield the free N-H dihydrophenanthridine. nih.gov

Another approach to functionalizing the nitrogen is through N-aryl coupling reactions, which have proven to be a viable strategy for preparing pharmaceutically relevant phenanthridinone derivatives. nih.gov Furthermore, the nitrogen atom can be activated in the fully aromatic phenanthridine. For example, treatment of phenanthridine with acyl chlorides can generate an intermediary iminium ion, which is a reactive species susceptible to nucleophilic attack. nih.gov

Regioselective Functionalization of Aromatic Rings

Achieving regioselective functionalization of the aromatic rings in the phenanthridine core is crucial for synthesizing specific isomers with desired biological activities. One effective method for C-C bond formation at the 7-position is the microwave-assisted Claisen rearrangement of 8-allyloxyphenanthridines. nih.gov This reaction proceeds with high regioselectivity and in good yields. nih.gov If the C-7 position is already substituted, the rearrangement can occur at the C-9 position, although this is a less favorable process. nih.gov The regioselectivity of this rearrangement has been supported by Density Functional Theory (DFT) calculations. nih.gov

Another powerful tool for regioselective C-H functionalization is the Minisci-type reaction. This radical-based method allows for the introduction of various substituents onto electron-deficient nitrogen heteroarenes like phenanthridine. acs.org For example, copper/acid-catalyzed oxidative carbamoylation of phenanthridine with hydrazinecarboxamide hydrochlorides can produce structurally diverse nitrogen-heteroaryl carboxamides as single regioisomers in moderate to excellent yields. acs.org

The following table summarizes the regioselective functionalization of the phenanthridine aromatic rings:

Table 1: Regioselective Functionalization of Phenanthridine Analogues
Position Reaction Type Reagents Product Type Reference
C-7 Claisen Rearrangement 8-allyloxyphenanthridines, Microwave 7-allylphenanthridines nih.gov
C-9 Claisen Rearrangement 7-substituted-8-allyloxyphenanthridines, Microwave 9-allylphenanthridines nih.gov
Not specified Minisci-type Carbamoylation Hydrazinecarboxamide hydrochlorides, Cu/acid catalyst Nitrogen-heteroaryl carboxamides acs.org

Structural Modifications at the C-6 and N-5 Positions of 5,6-Dihydrophenanthridines

The 5,6-dihydrophenanthridine core, being the reduced form of phenanthridine, offers unique opportunities for structural modifications at the C-6 and N-5 positions. The nitrogen at the 5-position is typically functionalized with a protecting group during synthesis, such as an acetyl group in palladium-catalyzed dehydrogenative coupling reactions. nih.govresearchgate.net This group can be readily removed to provide the N-H derivative, which can then be further functionalized. nih.gov

The C-6 position is also amenable to modification. For example, 6-amino-substituted benzo[c]phenanthridine (B1199836) derivatives have been synthesized through a multi-step process involving the construction of a 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-one intermediate, followed by aromatization, chlorination, and nucleophilic substitution with various amines. nih.gov

Furthermore, the activation of the imine structure in phenanthridine with acyl chlorides leads to an intermediary iminium ion. This reactive intermediate can then undergo in-situ nucleophilic attack at the C-6 position. nih.gov An example of this is the reaction with indole (B1671886) to form a C-6 substituted dihydrophenanthridine derivative. nih.gov

Synthesis of Phenanthridinium Salts

Phenanthridinium salts are quaternary ammonium (B1175870) compounds derived from the phenanthridine ring system. These charged molecules often exhibit interesting biological properties. A key method for their synthesis involves the N-alkylation of the phenanthridine nitrogen.

Another route to phenanthridinium-like structures is through the activation of the phenanthridine ring. As mentioned previously, the treatment of phenanthridine with acyl chlorides generates a reactive intermediary iminium ion. nih.gov This species is essentially a transient N-acylphenanthridinium salt, which can then react with a suitable nucleophile.

The synthesis of stable phenanthridinium salts is a critical step in the preparation of certain biologically active compounds. For instance, the antitumor alkaloids fagaronine (B1216394) and nitidine (B1203446) are based on a benzo[c]phenanthridinium core. nih.gov The synthesis of analogues of these compounds often involves the generation of a phenanthridinium-like intermediate that is then further functionalized. nih.gov

Compound Names

The following table lists the chemical compounds mentioned in this article.

Spectroscopic and Structural Characterization of 5,6 Dimethyl 6h Phenanthridine Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5,6-dimethyl-6H-phenanthridine, ¹H and ¹³C NMR spectroscopy are fundamental in confirming its molecular framework.

In the ¹H NMR spectrum of the parent phenanthridine (B189435), the aromatic protons typically resonate in the range of δ 7.5-9.3 ppm. For this compound, the introduction of two methyl groups at positions 5 and 6 would induce significant changes in the spectrum. The N-methyl group (N-CH₃) would likely appear as a singlet at approximately δ 3.5-4.5 ppm, while the C6-methyl group (C6-CH₃) would also be a singlet, but in a different region, influenced by its position on the dihydro-phenanthridine core. The proton at the 6-position, now a methine proton, would exhibit a characteristic quartet if coupled to the methyl group.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the methyl groups would show distinct signals in the aliphatic region (δ 20-40 ppm). The quaternary carbon at C6 and the carbons of the aromatic rings would have chemical shifts consistent with a substituted phenanthridine skeleton.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Expected Chemical Shift (ppm) Multiplicity
N-CH₃ 3.5 - 4.5 s
C6-CH₃ 1.5 - 2.5 d
H-6 4.0 - 5.0 q

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Expected Chemical Shift (ppm)
N-CH₃ 30 - 40
C6-CH₃ 15 - 25
C-6 50 - 60

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) methods can be employed. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₅H₁₅N).

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula. For instance, the calculated exact mass for C₁₅H₁₅N is 209.1204. nih.gov HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Cleavage of the methyl groups and fragmentation of the phenanthridine ring system would produce characteristic daughter ions, further supporting the proposed structure.

Table 3: HRMS Data for a Related Phenanthridine Derivative

Compound Formula Calculated m/z [M+Na]⁺ Found m/z [M+Na]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

The C-H stretching vibrations of the aromatic rings are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic system would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. researchgate.net The C-N stretching vibration would likely be observed in the 1200-1350 cm⁻¹ range. The presence of the methyl groups would also introduce C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 4: Typical IR Absorption Frequencies for Phenanthridine Derivatives

Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 researchgate.net
Aliphatic C-H Stretch 2850 - 2960
C=C and C=N Stretch 1450 - 1650 researchgate.net
C-N Stretch 1200 - 1350

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To perform this analysis, a suitable single crystal of this compound would need to be grown.

While the crystal structure for this compound is not publicly available, data from the closely related isomer, 5,6-dimethyl-1,10-phenanthroline, can provide insights into the expected structural features. nih.gov In the crystal lattice of such planar aromatic systems, π-π stacking interactions are common, where the aromatic rings of adjacent molecules align with each other. nih.gov The crystal packing would also be influenced by weaker C-H···N or C-H···π interactions.

The analysis of the crystal structure of this compound would confirm the planarity of the phenanthridine core and provide precise measurements of the bond lengths and angles of the methyl groups and the heterocyclic ring.

Table 5: Crystal Data for the Isomeric 5,6-Dimethyl-1,10-phenanthroline

Parameter Value
Formula C₁₄H₁₂N₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
a (Å) 7.1932 (7) nih.gov
b (Å) 10.0572 (10) nih.gov
c (Å) 13.8729 (13) nih.gov
β (°) 93.673 (5) nih.gov

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π-π* and n-π* transitions within the aromatic system.

The parent 6-H-phenanthridine scaffold is known to exhibit interesting photophysical properties. researchgate.net The introduction of methyl groups can influence the electronic properties and thus the absorption and emission spectra. These substitutions can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima.

Many phenanthridine derivatives are fluorescent, and it is likely that this compound would also exhibit fluorescence upon excitation at an appropriate wavelength. The fluorescence spectrum would provide information about the excited state of the molecule. The quantum yield and lifetime of the fluorescence can also be determined to characterize its emissive properties. Studies on similar compounds have shown that the emission wavelength can be sensitive to the solvent polarity. researchgate.net

Table 6: Photophysical Data for a Representative 6-H-Phenanthridine Derivative in Different Solvents

Solvent Absorption λmax (nm) Emission λmax (nm)
Dichloromethane ~350 ~450
Acetonitrile ~350 ~460

Data is representative for a 6-H-phenanthridine derivative as reported in related studies. researchgate.net

Computational and Theoretical Studies on 5,6 Dimethyl 6h Phenanthridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of organic molecules like 5,6-dimethyl-6H-phenanthridine. wikipedia.orgnih.gov These methods allow for the calculation of various molecular properties that govern a molecule's behavior in chemical reactions.

DFT studies on substituted phenanthridines have been used to determine their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-donating nature of the two methyl groups would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted phenanthridine (B189435), thus enhancing its reactivity.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, the nitrogen atom of the heterocyclic ring is expected to be an electron-rich region, making it a likely site for protonation and interaction with electrophiles. The aromatic rings will also exhibit regions of high electron density.

Reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated to quantify the reactivity of phenanthridine derivatives. researchgate.netresearchgate.net These descriptors provide a theoretical basis for predicting how a molecule will behave in a given reaction.

Calculated PropertySignificance for this compoundExpected Influence of Methyl Groups
HOMO EnergyIndicates the ability to donate electrons.Increase in energy, making it a better electron donor.
LUMO EnergyIndicates the ability to accept electrons.Slight increase in energy.
HOMO-LUMO GapRelates to chemical reactivity and stability.Decrease, suggesting higher reactivity.
Molecular Electrostatic Potential (MESP)Identifies sites for electrophilic and nucleophilic attack.Increased negative potential around the nitrogen atom.
Chemical HardnessMeasures resistance to change in electron distribution.Decrease, indicating higher reactivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like phenanthridines. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

Several synthetic routes to the phenanthridine core have been developed, and computational studies can provide deeper insights into these processes. nih.gov For instance, the Pictet-Ankersmit reaction, a classical method for phenanthridine synthesis, involves the pyrolysis of N-benzylideneaniline. beilstein-journals.org Computational modeling of this and other related reactions, such as photochemically-mediated cyclizations and palladium-catalyzed reactions, can help in optimizing reaction conditions and understanding the role of catalysts and substituents. nih.govbeilstein-journals.orgnih.gov

A proposed mechanism for the formation of some phenanthridine derivatives involves a Mannich-type reaction, which is a three-component condensation. researchgate.net Computational studies could be employed to investigate the energetics of the intermediates and transition states in this multi-step process. Similarly, for the synthesis of 6-substituted phenanthridines via visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls, computational methods can help in understanding the generation and reactivity of the radical intermediates involved. rsc.org

Reaction Type for Phenanthridine SynthesisRole of Computational ChemistryKey Information Obtained
Photochemical CyclizationModeling of excited states and radical intermediates. beilstein-journals.orgIdentification of the lowest energy pathway and prediction of product distribution.
Palladium-Catalyzed Domino ReactionsElucidation of the catalytic cycle and the role of ligands. acs.orgOptimization of catalyst and reaction conditions for higher yields.
Mannich ReactionCalculation of the energies of intermediates and transition states. researchgate.netUnderstanding the step-by-step mechanism of the multi-component reaction.
Radical-Mediated CyclizationAnalysis of the stability and reactivity of radical species. nih.govPrediction of regioselectivity and elucidation of the initiation and propagation steps.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. academie-sciences.fr Studies on various phenanthridine derivatives have shown their potential to interact with a range of biological targets, including cancer-related proteins and the nucleocapsid protein of SARS-CoV-2. academie-sciences.frnih.gov For this compound, docking studies could be performed against various protein targets to predict its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the binding pocket.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, simulating its movement over time. cardiff.ac.ukrsc.orgresearchgate.net MD simulations can be used to assess the stability of the docked pose, calculate binding free energies, and observe conformational changes in both the ligand and the target upon binding. rsc.org For a potential complex of this compound with a target protein, MD simulations would reveal the stability of the binding and the nature of the dynamic interactions.

Computational TechniqueApplication to this compoundPredicted Outcome
Molecular DockingPrediction of binding mode and affinity to a specific protein target. researchgate.netIdentification of key interacting residues and a binding score.
Molecular Dynamics (MD) SimulationAssessment of the stability of the ligand-protein complex over time. beilstein-journals.orgRoot-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex.
Binding Free Energy CalculationEstimation of the strength of the ligand-target interaction.A quantitative measure of the binding affinity (e.g., in kcal/mol).

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govrsc.org These models are valuable for predicting the properties of new, unsynthesized compounds.

For phenanthridine derivatives, QSAR models have been developed to predict their antitumor activity and topoisomerase I inhibitory activity. nih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. By developing a QSAR model for a series of phenanthridine derivatives that includes this compound, it would be possible to predict its biological activity based on its unique structural features.

The process of building a QSAR model involves selecting a set of known active compounds, calculating a variety of molecular descriptors, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.netfrontiersin.orgresearchgate.net

Descriptor TypeExample DescriptorsRelevance to this compound
ElectronicHOMO/LUMO energies, dipole moment, partial charges.Govern electrostatic interactions and reactivity.
StericMolecular weight, volume, surface area, shape indices.Influence how the molecule fits into a binding site.
HydrophobicLogP (octanol-water partition coefficient).Affects membrane permeability and hydrophobic interactions.
TopologicalConnectivity indices, Wiener index.Describe the branching and connectivity of the molecule.

Virtual Screening Methodologies Utilizing Phenanthridine Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net The phenanthridine scaffold serves as an excellent starting point for such screening efforts due to its known biological activities. nih.govresearchgate.netnih.gov

In a virtual screening campaign, a library of compounds, which can range from thousands to billions of molecules, is computationally screened against a target protein. nih.govschrodinger.com This can be done using either structure-based methods, such as molecular docking, or ligand-based methods, which rely on the similarity to known active compounds.

The phenanthridine core of this compound can be used as a query scaffold in similarity-based virtual screening to find other molecules with similar structural features. Alternatively, in a structure-based approach, a library of compounds can be docked into the active site of a target protein to identify those with the best predicted binding affinity. The hits from the virtual screen can then be prioritized for experimental testing. This approach has been successfully used to identify novel inhibitors for various targets using different scaffolds. frontiersin.orgmdpi.com

Virtual Screening StepDescriptionApplication of the Phenanthridine Scaffold
Library PreparationGenerating a large, diverse library of small molecules.The library can be designed to contain variations of the phenanthridine scaffold.
Target PreparationObtaining and preparing the 3D structure of the biological target.The target could be a protein implicated in a disease where phenanthridines have shown activity.
ScreeningDocking the library compounds into the target's active site or comparing them to a known active phenanthridine.Identifying compounds with high predicted binding affinity or similarity.
Hit Selection and PrioritizationRanking the compounds based on their scores and visual inspection of their interactions.Selecting the most promising phenanthridine-like compounds for further investigation.

Mechanistic Investigations of 5,6 Dimethyl 6h Phenanthridine Interactions with Biomolecules in Vitro and in Silico

DNA and RNA Binding Mechanisms

Phenanthridine (B189435) and its derivatives are well-recognized for their ability to bind to DNA and RNA, a characteristic that underpins many of their biological effects. nih.govbeilstein-journals.org The planar aromatic structure of the phenanthridine core is particularly suited for insertion between the base pairs of double-stranded nucleic acids. beilstein-journals.orgsid.ir

Intercalation is a primary mode of interaction for many phenanthridine compounds with double-stranded DNA and RNA. nih.govbeilstein-journals.org This process involves the insertion of the planar phenanthridine ring system between adjacent base pairs of the nucleic acid duplex. The aromatic nature of the 5,6-dimethyl-6H-phenanthridine core allows it to engage in significant π-stacking interactions with the aromatic bases of DNA and RNA, which is a key stabilizing force for the intercalated complex.

The curvature of the phenanthridine aromatic system is complementary to the shape of an average DNA or RNA base pair, facilitating this insertion. beilstein-journals.org For many DNA- and RNA-targeted applications, the phenanthridine molecule is converted to the positively charged phenanthridinium cation, either through permanent alkylation of the N5 nitrogen or by protonation under weakly acidic conditions. beilstein-journals.org This positive charge further stabilizes the interaction through electrostatic attraction with the negatively charged phosphate (B84403) backbone of the nucleic acids. While specific intercalation studies on this compound are not extensively detailed in the available literature, the behavior of closely related phenanthridine derivatives strongly suggests that it would also act as a DNA intercalator.

In addition to intercalation, some phenanthridine derivatives have been shown to interact with the minor groove of DNA. nih.gov The minor groove presents a distinct binding site, and molecules that bind here often do so through a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding with the atoms of the base pairs lining the groove. esr.ie The displacement of water molecules from the minor groove upon binding can result in a favorable entropic contribution to the binding affinity. esr.ie

For this compound, the methyl groups at positions 5 and 6 could influence its mode of binding. While the planar core is conducive to intercalation, these substituents might sterically hinder a perfect intercalative fit and instead favor or contribute to interactions within the more spacious minor groove. Molecular dynamics simulations of related compounds, such as copper complexes of substituted phenanthrolines, have demonstrated that the nature of the substituents plays a crucial role in directing the binding mode towards either intercalation or minor groove binding. nih.gov For instance, certain ligands have been shown to prefer minor groove binding, stabilized by hydrogen bonds. nih.gov

The binding of small molecules like this compound to DNA or RNA can induce significant conformational changes in the nucleic acid structure. Intercalation typically leads to a lengthening and unwinding of the DNA helix to accommodate the inserted molecule. This can result in a decrease in the helical twist and an increase in the separation between adjacent base pairs.

The inherent flexibility of the five-membered furanose ring in the sugar-phosphate backbone of DNA and RNA is a key determinant of their conformational diversity. nih.govnih.gov The binding of a ligand can alter the sugar pucker conformation, which in turn affects the local and potentially global structure of the nucleic acid. researchgate.net For example, the interaction of a compound within the minor groove can lead to an increased twist and a reduction in the width of the minor groove. nih.gov Such conformational changes can have profound biological consequences, as they can interfere with the binding of proteins, such as polymerases and transcription factors, that are essential for DNA replication and gene expression.

Enzyme and Protein Interaction Mechanisms

Beyond nucleic acids, phenanthridine derivatives can also target and modulate the function of various proteins, including enzymes and structural proteins.

Topoisomerases are crucial enzymes that regulate the topology of DNA during processes like replication, transcription, and recombination. nih.govstrath.ac.uk They function by creating transient breaks in the DNA backbone to allow for strand passage and then resealing the breaks. nih.gov Because of their critical role in cell proliferation, topoisomerases are important targets for anticancer drugs.

Some phenanthridine derivatives, particularly benzo[c]phenanthridines, are known to inhibit topoisomerase I. nih.govstrath.ac.uk The mechanism of inhibition often involves the stabilization of the "cleavable complex," which is an intermediate in the topoisomerase catalytic cycle where the enzyme is covalently bound to the DNA. By intercalating into the DNA at the site of cleavage, these compounds prevent the religation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering cell death. It is plausible that this compound, as a DNA intercalating agent, could exhibit a similar mechanism of topoisomerase inhibition.

Recent research has identified the nucleocapsid (N) protein of SARS-CoV-2 as a target for phenanthridine derivatives. nih.govnih.gov The N protein is a major structural protein of the virus and is essential for its replication. nih.govnih.gov It binds to the viral RNA genome, protecting it and facilitating its packaging into new virions.

In silico and in vitro studies have shown that phenanthridine compounds can bind to the N-terminal domain (NTD) of the SARS-CoV-2 N protein. nih.govnih.gov This binding has been shown to inhibit the replication of the virus in vitro. nih.gov Molecular docking studies with model phenanthridine compounds have identified a potential binding site within the NTD.

Table 1: Key Amino Acid Residues in the Binding Site of SARS-CoV-2 Nucleocapsid Protein Interacting with Phenanthridine Derivatives. nih.gov
Amino Acid ResidueType of InteractionSignificance
Tyr109Hydrogen BondA key interaction, with the phenolic hydroxyl group of Tyr109 forming a hydrogen bond with substituents on the phenanthridine ring. nih.gov
Thr54Van der WaalsContributes to the overall binding affinity through non-covalent interactions. nih.gov
Ala55Van der WaalsForms part of the hydrophobic pocket that accommodates the ligand. nih.gov
Thr57Van der WaalsParticipates in shaping the binding cavity. nih.gov
Arg107Electrostatic/Van der WaalsPotentially forms electrostatic interactions with the ligand or contributes to the overall shape of the binding site. nih.gov
Arg149Electrostatic/Van der WaalsAnother positively charged residue that may interact with the ligand. nih.gov
Pro151Van der WaalsContributes to the hydrophobic character of the binding site. nih.gov
Ala155Van der WaalsInvolved in hydrophobic interactions with the phenanthridine core. nih.gov
Ala156Van der WaalsContributes to the hydrophobic nature of the binding pocket. nih.gov
Glu174Electrostatic/Van der WaalsA negatively charged residue that could participate in electrostatic interactions. nih.gov

The binding of phenanthridine derivatives to this site is thought to interfere with the N protein's ability to bind to RNA, thereby inhibiting viral replication. nih.gov This highlights the potential of this compound and related compounds as leads for the development of novel antiviral agents.

Mechanistic Studies of DNA Cleavage (In Vitro)

The ability of phenanthridine derivatives to interact with and cleave DNA is a cornerstone of their biological activity. While direct in vitro DNA cleavage studies specifically on this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from comprehensive studies on closely related phenanthridine and phenanthridinium compounds. The cleavage of DNA by these molecules is not a spontaneous event but rather a consequence of specific interactions and, in many cases, the requirement of an external activating agent or a reactive functional group.

The fundamental interaction of the planar phenanthridine core with the DNA double helix is typically intercalation, where the aromatic ring system inserts itself between the base pairs. nih.govmdpi.com This interaction is driven by π-π stacking forces between the aromatic system of the phenanthridine and the DNA bases. The positive charge on the quaternized nitrogen (N5), as in the case of this compound due to the N5-methylation, is crucial for stabilizing this interaction through electrostatic attraction with the negatively charged phosphate backbone of DNA. nih.gov

However, intercalation alone does not typically lead to DNA strand scission. For cleavage to occur, phenanthridine derivatives generally employ one of two main strategies:

Generation of Reactive Oxygen Species (ROS): Many phenanthridine-based compounds are designed to act as photosensitizers. Upon irradiation with light of a specific wavelength, they can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) or other ROS. nih.govresearchgate.net These reactive species can then attack the deoxyribose sugar or the nucleotide bases, leading to strand breaks. For instance, studies on ruthenium-phenanthroline complexes have demonstrated that photoinduced DNA cleavage proceeds primarily through a singlet oxygen-mediated mechanism. nih.gov The efficiency of ROS generation and subsequent DNA cleavage can be significantly influenced by the nature and position of substituents on the phenanthridine ring. mdpi.com

Carriage of a Reactive Moiety: Phenanthridinium salts can be functionalized with groups that are inherently reactive towards DNA. A prominent example is the conjugation of phenanthridinium with metal complexes, such as platinum or copper. oup.com In these conjugates, the phenanthridinium moiety serves as a DNA-targeting vehicle, intercalating into the DNA and thereby increasing the local concentration of the reactive metal center near the DNA strands. oup.com This proximity facilitates the attack of the metal complex on the DNA, leading to adduct formation and subsequent strand cleavage. For example, platinum-phenanthridinium complexes have been shown to bind to DNA much more rapidly than cisplatin, suggesting that the intercalation of the phenanthridine ring facilitates a more direct and efficient platination of DNA bases. oup.com

The specific site of cleavage on the DNA strand can also be influenced by the substituents on the phenanthridine ring. While classical intercalators show little sequence specificity, modifications to the phenanthridine structure can introduce preferences for certain DNA sequences or structures, such as AT-rich regions or G-quadruplexes. nih.govmdpi.com For instance, the substitution with guanidine (B92328) groups has been shown to switch the binding mode from intercalation to minor groove binding, which can alter the pattern of DNA damage. nih.gov

While the precise mechanism for this compound remains to be explicitly elucidated, it is plausible that its DNA cleaving activity, if present, would follow one of these established pathways. The presence of the N-methyl group ensures a stable positive charge for strong DNA interaction, a prerequisite for any subsequent cleavage chemistry. Future in vitro studies would be necessary to determine if this specific compound can act as a photosensitizer or if it requires conjugation to a reactive species to induce DNA cleavage.

Phenanthridine Derivative Type Primary DNA Interaction Mode Mechanism of DNA Cleavage Key Influencing Factors Reference
Simple Phenanthridinium SaltsIntercalationGenerally requires external activation (e.g., light for photosensitization) or conjugation to a reactive group.Positive charge on N5, planarity of the aromatic system. nih.gov
Metal-Complex Conjugates (e.g., Platinum-Phenanthridinium)Intercalation by phenanthridinium moietyMetal-mediated DNA damage (adduct formation, oxidative cleavage).Nature of the metal, linker between phenanthridinium and metal. oup.com
Photoactivated Phenanthridines (e.g., Ru-Phenanthroline complexes)IntercalationGeneration of Reactive Oxygen Species (e.g., singlet oxygen) upon irradiation.Wavelength of light, presence of oxygen, nature of substituents. nih.govresearchgate.net
Substituted Phenanthridines (e.g., Guanidino-phenanthridines)Intercalation or Minor Groove BindingDependent on the nature of the substituent; can alter binding site and subsequent cleavage pattern.Type and position of substituents on the phenanthridine core. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for preparing 5,6-dimethyl-6H-phenanthridine, and what are their key optimization parameters?

The synthesis of this compound typically involves cyclization or alkylation reactions. For example, dihydroethidium derivatives (structurally related phenanthridines) are synthesized via alkylation of phenanthridinone intermediates under controlled conditions . Key parameters include reaction temperature (e.g., maintaining 80–100°C to avoid side reactions), choice of alkylating agents (e.g., methyl iodide for dimethylation), and catalysts like palladium or copper for regioselective control . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methyl group positions and aromatic proton environments . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₃H₁₃N, MW 181.23 g/mol) . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using C18 reverse-phase columns and methanol/water mobile phases . Differential Scanning Calorimetry (DSC) can confirm melting points (e.g., 125°C for related dihydrophenanthridines) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to limited toxicological data, researchers should use PPE (gloves, lab coats, goggles) and work in fume hoods. Avoid inhalation/ingestion; if exposed, rinse with water and seek medical attention . Store the compound in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from variations in assay conditions (e.g., solvent polarity, pH) or impurity profiles. Systematic replication studies under standardized protocols (e.g., fixed concentrations, solvent systems) are critical. Comparative analyses using orthogonal assays (e.g., fluorescence quenching vs. enzyme inhibition) can validate activity . Additionally, impurity profiling via LC-MS and batch-to-batch consistency checks are recommended .

Q. What experimental strategies optimize the photostability of this compound in fluorescence-based assays?

Photodegradation can be minimized by:

  • Using amber vials to limit light exposure.
  • Adding antioxidants (e.g., ascorbic acid) to quench reactive oxygen species.
  • Optimizing solvent systems (e.g., degassed DMSO) to reduce radical formation.
  • Conducting stability studies under varying light intensities (e.g., 300–700 nm) to identify degradation thresholds .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and charge distribution, predicting sites for electrophilic substitution . Molecular docking studies (using AutoDock Vina) can simulate interactions with biological targets (e.g., DNA intercalation) . Solvent effects are incorporated via Polarizable Continuum Models (PCM) to improve accuracy .

Q. What methodologies are suitable for analyzing the environmental persistence of this compound?

OECD Guideline 301B (Ready Biodegradability Test) assesses microbial degradation in aqueous systems. Soil mobility is evaluated using column leaching experiments with HPLC quantification . Ecotoxicity is tested via Daphnia magna acute toxicity assays (48-h LC₅₀), though current data gaps necessitate caution in environmental release .

Data Presentation and Reproducibility

  • Raw Data Management : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices, with processed data in the main text .
  • Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument error margins (e.g., ±0.1°C for DSC) .
  • Ethical Replication : Share detailed synthetic protocols and characterization data in open-access repositories to address reproducibility crises .

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